Buxifoliadine A
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Overview
Description
Buxifoliadine A is an acridone alkaloid isolated from the root bark of Severinia buxifolia, a plant belonging to the Rutaceae family . This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buxifoliadine A can be synthesized through the extraction of Severinia buxifolia root bark using methanol. The methanol extract is then partitioned between chloroform and water. The chloroform layer is separated by silica gel column chromatography to isolate this compound as yellow needles . The compound’s structure is confirmed through spectroscopic methods such as ultraviolet (UV) spectrometry, infrared (IR) spectrometry, and high-resolution electron impact mass spectrometry (HR-EI-MS) .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
Chemical Reactions Analysis
Types of Reactions
Buxifoliadine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridone ring structure.
Substitution: Substitution reactions can occur at various positions on the acridone ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various acridone derivatives, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a precursor for synthesizing other acridone derivatives.
Industry: While its industrial applications are limited, this compound’s derivatives may find use in developing new pharmaceuticals.
Mechanism of Action
Buxifoliadine A exerts its effects by interacting with molecular targets such as the ERK pathway. The compound inhibits ERK enzyme activity, leading to the downregulation of Mcl-1 expression and the upregulation of Bax, which induces caspase-3 activation and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Buxifoliadine A is part of a group of acridone alkaloids, which include:
- Buxifoliadine E
- N-methylbuxifoliadine E
- Cycloatalaphylline A
- N-methylcycloatalaphylline A
Uniqueness
This compound is unique due to its specific structure and the presence of a chelated phenolic hydroxyl group at the C-1 position . This structural feature contributes to its distinct biological activities compared to other acridone alkaloids.
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C25H29NO4/c1-14(2)10-12-17-22-20(24(29)18(25(17)30-6)13-11-15(3)4)23(28)16-8-7-9-19(27)21(16)26(22)5/h7-11,27,29H,12-13H2,1-6H3 |
InChI Key |
XCHVRLXEQIEULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)CC=C(C)C)O)C(=O)C3=C(N2C)C(=CC=C3)O)C |
Origin of Product |
United States |
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